molecular formula C15H12FN3O2S B2753362 4-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-20-6

4-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2753362
CAS No.: 851978-20-6
M. Wt: 317.34
InChI Key: YWZZFSFMGTZECK-UHFFFAOYSA-N
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Description

4-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide (CAS 851978-46-6) is a high-purity chemical reagent with the molecular formula C15H12FN3O2S and a molecular weight of 317.35 . This compound belongs to the class of benzothiazole hydrazide/hydrazone derivatives, a group recognized in medicinal chemistry for its diverse biological activities . Heterocyclic compounds like this benzothiazole are fundamental in pharmaceutical research, with over 85% of biologically active chemical entities containing a heterocyclic scaffold . Its specific molecular structure, featuring a 4-methoxybenzo[d]thiazole moiety linked to a 2-fluorobenzohydrazide group, makes it a valuable intermediate for constructing novel molecular hybrids in antibacterial research . The escalating crisis of antimicrobial resistance (AMR), particularly against priority pathogens like ESKAPE strains, underscores the urgent need for new antibacterial agents . In this context, related hydrazide-hydrazone compounds have demonstrated potent in vitro antibacterial and bactericidal effects against clinically relevant strains such as Staphylococcus aureus and Pseudomonas aeruginosa , with some showing synergistic activity with standard antibiotics like ciprofloxacin . The presence of both the benzothiazole and fluorinated aromatic pharmacophores in a single framework provides a versatile building block for investigating new therapeutic candidates against multidrug-resistant bacterial infections . This product is intended for research and development applications in medicinal chemistry and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-21-11-3-2-4-12-13(11)17-15(22-12)19-18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZZFSFMGTZECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the reaction of 4-methoxyaniline with carbon disulfide and bromine, followed by cyclization to form the benzothiazole ring.

    Introduction of the Fluoro Group: The 4-fluorobenzoyl chloride is synthesized separately and then reacted with the benzothiazole derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and tuberculosis.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The benzothiazole moiety can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Structural Differences:

  • Hydrazide Substituents: Benzylidene vs. Benzo[d]thiazole: Replacing the benzo[d]thiazole group with a benzylidene moiety (e.g., 4-fluoro-N′-(4-methoxybenzylidene)benzohydrazide) reduces planarity but enhances π-conjugation, affecting optical properties . Substituent Position: Analogous compounds like (E)-4-fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide () exhibit increased methoxy groups, enhancing solubility and nonlinear optical (NLO) responses due to extended electron delocalization .

Physical Properties:

Compound Name Melting Point (°C) Solubility Key Functional Groups (IR Bands, cm⁻¹)
Target Compound Not Reported Moderate (DMSO) C=O (1636–1682), C=N (1583), C-F (1219)
4-Fluoro-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide (7d) 223–225 Low (Ethanol) C=O (1636), C=N (1583), O-H (3424)
2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a) 199–201 Low (DMSO) C=O (1663–1682), C=S (1243–1258)

Synthesis Routes:

  • The target compound is synthesized via condensation of 4-fluorobenzohydrazide with 4-methoxybenzo[d]thiazole-2-carbaldehyde under reflux in ethanol .
  • Analogs like 4a–4d () require multi-step reactions involving α-halogenated ketones and sodium hydroxide-mediated cyclization, highlighting the complexity introduced by additional heterocycles .

Spectroscopic and Optical Properties

UV-Vis and IR Spectroscopy:

  • The Fe(III) complex of 4-fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide () showed λ_max = 265.6 nm, attributed to ligand-to-metal charge transfer (LMCT). The target compound’s methoxy group may similarly influence electronic transitions .
  • IR spectra of analogs (e.g., 7d, ) confirm C=O (1636 cm⁻¹) and C=N (1583 cm⁻¹) stretches, consistent with hydrazide derivatives .

Nonlinear Optical (NLO) Properties:

  • (E)-4-Fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide () exhibited significant NLO responses due to methoxy-induced hyperpolarizability. The target compound’s benzo[d]thiazole ring may further enhance these properties through extended conjugation .

Stability and Tautomerism

  • Triazole-thione derivatives () exist in thione-thiol tautomeric forms, confirmed by IR (absence of S-H bands) and NMR. The target compound’s rigid benzo[d]thiazole ring likely stabilizes a single tautomer, reducing reactivity compared to flexible analogs .

Biological Activity

4-Fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of fluorine and methoxy groups, enhance its chemical stability and biological activity, making it a compound of significant interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14FN3O2S\text{C}_{16}\text{H}_{14}\text{FN}_3\text{O}_2\text{S}

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups are believed to enhance its binding affinity and specificity to these targets, potentially inhibiting enzyme activity or interfering with cellular signaling pathways.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing similar structural motifs can inhibit the growth of various bacterial strains and fungi. The introduction of the fluorine atom in this compound is hypothesized to enhance its antimicrobial efficacy compared to non-fluorinated analogs.

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound's ability to modulate cell cycle progression and inhibit tumor growth has been observed in vitro.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are well-documented. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazideSimilar core structure without methyl groupReduced activity
4-chloro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazideChlorine instead of fluorineAltered reactivity
4-fluoro-N'-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazideHydroxy group instead of methoxyDifferent solubility

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives similar to this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was correlated with increased potency.
  • Anticancer Research : Research conducted at a leading cancer institute found that compounds with a benzothiazole core showed promise in inhibiting cancer cell proliferation in various types of cancer, including breast and lung cancer cells.
  • Inflammation Model : In an animal model of inflammation, a related benzothiazole derivative significantly reduced edema and inflammatory markers, suggesting potential for therapeutic use in inflammatory conditions.

Q & A

What are the standard synthetic routes for preparing 4-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide?

Basic
The synthesis typically involves three key steps:

Benzothiazole Ring Formation : Reacting 2-aminothiophenol derivatives with fluorinated or methoxylated benzaldehydes under acidic conditions. For example, potassium permanganate in acidic media facilitates oxidation to form the benzothiazole core .

Hydrazide Linkage : Coupling the benzothiazole intermediate with 4-fluorobenzohydrazide via nucleophilic acyl substitution. This step often requires refluxing in polar aprotic solvents (e.g., dimethylformamide) with a base like sodium hydroxide to deprotonate the hydrazine .

Purification : Recrystallization using methanol or ethanol to isolate the final product, followed by characterization via NMR and HPLC to confirm purity .

Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Basic
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorine coupling patterns) and confirm hydrazide bond formation .
  • IR Spectroscopy : Peaks at ~3250 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (C=O of hydrazide) validate functional groups .
  • Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns to confirm the backbone structure .

How can researchers optimize reaction conditions to improve the yield of hydrazide linkage formation in this compound?

Advanced
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the hydrazine moiety, improving coupling efficiency .
  • Catalyst Use : Adding catalytic triethylamine or pyridine accelerates acyl substitution by neutralizing HCl byproducts .
  • Temperature Control : Refluxing at 80–100°C for 6–8 hours balances reaction rate and side-product minimization .
  • Protection/Deprotection : Temporarily protecting reactive groups (e.g., methoxy) with acetyl or benzyl groups prevents undesired side reactions .

What methodologies are employed to resolve contradictory data in biological activity studies of benzothiazole derivatives?

Advanced
Contradictions in bioactivity data (e.g., varying IC50_{50} values) are addressed through:

  • Dose-Response Curves : Establishing concentration-dependent effects across multiple replicates to identify outliers .
  • Orthogonal Assays : Combining enzymatic inhibition assays (e.g., kinase activity) with cell viability tests (MTT assay) to confirm target specificity .
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify ligand-target affinity, distinguishing true inhibitors from non-specific binders .
  • Meta-Analysis : Comparing results across structurally similar compounds (e.g., fluorinated vs. methoxylated analogs) to identify substituent-specific trends .

How do specific substituents (e.g., fluoro, methoxy) influence the compound's enzyme inhibition efficacy?

Advanced
Substituent effects are evaluated via:

  • Molecular Docking : Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., in kinase ATP-binding pockets), while methoxy groups improve solubility and membrane permeability .
  • SAR Studies : Replacing the 4-methoxy group with bulkier substituents (e.g., ethoxy) reduces activity, suggesting steric hindrance limits binding .
  • Enzyme Kinetics : Fluorine at the benzothiazole 4-position increases kcatk_{cat}/KmK_m ratios by 30% compared to non-fluorinated analogs, indicating enhanced substrate affinity .

What are the typical biological targets investigated for this compound in pharmacological research?

Basic
Common targets include:

  • Kinases : EGFR and VEGFR-2, where the compound acts as a competitive ATP inhibitor .
  • Microbial Enzymes : DNA gyrase (in bacteria) and CYP51 (in fungi) are studied for antimicrobial activity .
  • Apoptotic Regulators : Caspase-3 and Bcl-2 family proteins in cancer cell lines are assessed via flow cytometry and Western blotting .

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